DU-14 vs. EMATE: Non-Estrogenic STS Inhibition Eliminates Confounding Proliferative Effects
At 10 μM, DU-14 blocked estrone sulfate-stimulated growth in MG-63 osteoblast-like cells, whereas EMATE at 1 μM actually stimulated growth due to its known estrogenic properties [1]. This estrogenic off-target activity of steroidal STS inhibitors like EMATE represents a critical confounding variable that DU-14's non-steroidal structure avoids [1].
| Evidence Dimension | Estrone sulfate-stimulated cell proliferation blockade |
|---|---|
| Target Compound Data | Blocked estrone sulfate-stimulated growth at 10 μM; no stimulation at 1 μM |
| Comparator Or Baseline | EMATE stimulated growth at 1 μM due to estrogenicity |
| Quantified Difference | Qualitative functional difference: blockade vs. stimulation |
| Conditions | MG-63 human osteoblast-like cell line; estrone sulfate-stimulated growth assay |
Why This Matters
Selection of DU-14 over EMATE eliminates estrogen receptor-mediated confounding effects, essential for experiments requiring clean STS inhibition readouts in estrogen-sensitive systems.
- [1] Dias NJ, et al. (2007). Effect of Steroids and Sulfated Steroids on Growth of the Human MG-63 Osteoblast-like Cell Line. Journal of Bone and Mineral Research, 22(Suppl 1). View Source
